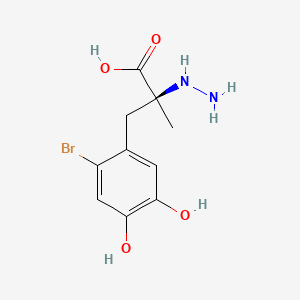

2-Bromo (S)-Carbidopa

説明

2-Bromo (S)-Carbidopa is a derivative of carbidopa, a well-known drug used in the treatment of Parkinson’s disease. Carbidopa itself is an inhibitor of aromatic-L-amino-acid decarboxylase, which prevents the peripheral metabolism of levodopa, allowing more of it to reach the brain where it can be converted to dopamine . The addition of a bromine atom to the carbidopa molecule may alter its chemical properties and potentially its biological activity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of carbidopa, 6-bromo typically involves the bromination of carbidopa. This can be achieved through the reaction of carbidopa with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to prevent over-bromination .

Industrial Production Methods

Industrial production of carbidopa, 6-bromo would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors could be advantageous in scaling up the production while maintaining consistent quality .

化学反応の分析

Types of Reactions

2-Bromo (S)-Carbidopa can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The bromine atom in carbidopa, 6-bromo can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbidopa quinone derivatives, while substitution reactions can produce various carbidopa analogs with different functional groups .

科学的研究の応用

Neurological Disorders

-

Parkinson’s Disease Management :

- Mechanism : 2-Bromo (S)-Carbidopa is used to enhance the efficacy of levodopa by reducing its peripheral metabolism, allowing more levodopa to enter the brain where it is converted to dopamine.

- Outcomes : Studies have shown that this combination significantly increases plasma levels of levodopa, improving motor function in patients with Parkinson's disease.

-

T Cell Activation Inhibition :

- Mechanism : Research indicates that carbidopa can inhibit T cell activation both in vitro and in vivo.

- Outcomes : This inhibition may have implications for treating autoimmune diseases, suggesting a dual role for carbidopa in neurological and immune modulation.

Autonomic Disorders

- Hyperadrenergic Symptoms :

- Application : Carbidopa has been explored as a treatment for autonomic symptoms associated with dysautonomia.

- Study Findings : In a small retrospective study, patients reported symptomatic relief from tremors and gastrointestinal dysfunction when treated with carbidopa.

Cancer Research

- Immune Resistance Suppression :

- Mechanism : Carbidopa has been found to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tumor immune resistance.

- Potential Outcomes : By inhibiting IDO1, carbidopa may enhance the effectiveness of cancer immunotherapies by reducing tumor-mediated immune suppression.

Data Tables

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Parkinson’s Disease | Inhibits L-aromatic-amino-acid decarboxylase | Increases plasma levodopa levels, improves motor function |

| Autoimmune Disorders | Inhibits T cell activation | Potential therapeutic use in autoimmune conditions |

| Cancer Immunotherapy | Inhibits IDO1 | May enhance effectiveness of immunotherapy |

Case Study 1: Parkinson’s Disease Management

A clinical trial involving patients with advanced Parkinson's disease demonstrated that the addition of carbidopa to levodopa therapy resulted in a statistically significant improvement in motor symptoms as measured by the Unified Parkinson's Disease Rating Scale (UPDRS). The trial highlighted the importance of maintaining therapeutic levels of levodopa through effective inhibition of peripheral metabolism.

Case Study 2: Autonomic Dysfunction

In a study assessing patients with dysautonomia, subjects were administered carbidopa at a dosage of 25 mg three times daily. Results indicated that approximately 50% of participants reported improvement in autonomic symptoms, particularly tremors and gastrointestinal issues. This suggests a potential role for carbidopa beyond its traditional use in Parkinson's disease.

作用機序

The mechanism of action of carbidopa, 6-bromo is likely similar to that of carbidopa. It inhibits aromatic-L-amino-acid decarboxylase, preventing the peripheral conversion of levodopa to dopamine. This allows more levodopa to cross the blood-brain barrier and be converted to dopamine in the brain, alleviating symptoms of Parkinson’s disease . The presence of the bromine atom may influence the compound’s binding affinity and specificity for its target enzyme .

類似化合物との比較

Similar Compounds

Carbidopa: The parent compound, used in combination with levodopa for Parkinson’s disease.

Levodopa: A precursor to dopamine, often used with carbidopa to enhance its efficacy.

Benserazide: Another decarboxylase inhibitor used in combination with levodopa.

Uniqueness

2-Bromo (S)-Carbidopa is unique due to the presence of the bromine atom, which may confer different chemical and biological properties compared to carbidopa. This modification can potentially enhance its efficacy or reduce side effects, making it a valuable compound for further research and development .

生物活性

2-Bromo (S)-Carbidopa is a derivative of carbidopa, which is primarily known for its role as a DOPA decarboxylase inhibitor in the treatment of Parkinson's disease. This compound enhances the bioavailability of levodopa by preventing its peripheral metabolism, thus allowing more of it to reach the central nervous system. The biological activity of this compound has been the subject of various studies, focusing on its pharmacological properties, cytotoxic effects, and potential therapeutic applications.

Carbidopa, including its brominated variant, acts as a competitive inhibitor of the enzyme DOPA decarboxylase. By inhibiting this enzyme, it reduces the conversion of levodopa to dopamine outside the brain, which is crucial for maximizing the therapeutic effects in Parkinson's disease patients. The introduction of a bromine atom in this compound may influence its binding affinity and pharmacokinetic properties compared to standard carbidopa.

Biological Activity and Research Findings

Research indicates that this compound exhibits significant biological activity, particularly in cancer research and neuropharmacology. Below are some key findings:

Cytotoxic Effects

- Cell Line Studies : Studies have shown that carbidopa can decrease the growth of certain cancer cell lines. For instance, at a concentration of 100 µM, carbidopa reduced the growth of SK-N-SH neuroblastoma and A204 rhabdomyosarcoma cells but did not affect DU 145 prostate or MCF7 breast cancer cells . This suggests selective cytotoxicity that could be further explored with this compound.

- Combination Therapy : Sublethal doses of carbidopa have shown additive cytotoxic effects when combined with etoposide in carcinoid cells and synergistic effects with topotecan in small cell lung cancer (SCLC) cells . This points to potential roles for this compound in combination therapies.

Pharmacokinetics

- Absorption and Bioavailability : The pharmacokinetic profile of carbidopa indicates that it does not cross the blood-brain barrier effectively when administered alone. However, modifications such as bromination may alter its absorption characteristics and enhance its efficacy when used alongside levodopa .

Case Studies

A review of pharmacotherapy in Parkinson's disease highlights the importance of combining carbidopa with levodopa to improve patient outcomes. In clinical trials comparing levodopa-carbidopa combinations with other treatments, it was noted that patients experienced varying degrees of symptomatic relief depending on their specific treatment regimens . Future studies involving this compound could provide insights into its effectiveness relative to existing therapies.

Data Tables

特性

IUPAC Name |

(2S)-3-(2-bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O4/c1-10(13-12,9(16)17)4-5-2-7(14)8(15)3-6(5)11/h2-3,13-15H,4,12H2,1H3,(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBONFZRHFUWIX-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1Br)O)O)(C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1Br)O)O)(C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301150100 | |

| Record name | Benzenepropanoic acid, 2-bromo-α-hydrazino-4,5-dihydroxy-α-methyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301150100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43197-33-7 | |

| Record name | Benzenepropanoic acid, 2-bromo-α-hydrazino-4,5-dihydroxy-α-methyl-, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43197-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbidopa, 6-bromo | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043197337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanoic acid, 2-bromo-α-hydrazino-4,5-dihydroxy-α-methyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301150100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBIDOPA, 6-BROMO | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O6NJX3L6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。